3-Methyl-6-methoxy-2-aminobenzothiazolium chloride
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Overview
Description
3-methyl-6-methoxy-2-aminobenzothiazolium chloride is a fine white clumpy powder. (NTP, 1992)
Scientific Research Applications
Synthesis and Biological Activity
3-Methyl-6-methoxy-2-aminobenzothiazolium chloride is utilized in synthesizing novel heterocyclic compounds. For instance, its reaction with bis(methylthio)methylene malononitrile leads to derivatives with potential antimicrobial activity. These derivatives, including 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and its 2-substituted derivatives, have shown effectiveness against various microbial strains (Badne et al., 2011).
Antimicrobial and Antifungal Agents
The compound plays a role in the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives. These derivatives have been tested for their antibacterial and antifungal activities, showing significant effectiveness. This indicates its potential in developing new antimicrobial and antifungal agents (Helal et al., 2013).
Metal Complexes and Antibacterial Role
Zinc complexes of benzothiazole-derived Schiff bases, including those derived from this compound, have been studied for their antibacterial properties. These compounds, upon complexation, exhibit significant antibacterial effects against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan et al., 2003).
Electronic and Structural Analysis
The compound has been used in studies focusing on its electronic properties and structural analysis. For example, research involving density functional method (DFT) and Hartree–Fock method (HF) has been conducted to understand its molecular structure, including aspects like bond angles, molecular electrostatic potential, and atomic charges (Medetalibeyoğlu et al., 2018).
Neuropharmacology
In the field of neuropharmacology, derivatives of this compound have been explored for their potential as selective inhibitors of glial GABA uptake. These studies contribute to the understanding of GABAergic neurotransmission and its modulation, which is crucial in treating various neurological disorders (Falch et al., 1999).
Antioxidant Activity
Aminothiazole-Linked Metal Chelates, synthesized from this compound, have been studied for their antioxidant activity. The chelates displayed significant inhibition in DPPH and ferric reducing power assays, indicating potential in oxidative stress-related therapeutic applications (Noreen & Sumrra, 2021).
Properties
322012-65-7 | |
Molecular Formula |
C9H11ClN2OS |
Molecular Weight |
230.72 g/mol |
IUPAC Name |
6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-amine;chloride |
InChI |
InChI=1S/C9H10N2OS.ClH/c1-11-7-4-3-6(12-2)5-8(7)13-9(11)10;/h3-5,10H,1-2H3;1H |
InChI Key |
SUFFTDKMAISOCQ-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N.[Cl-] |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N.[Cl-] |
melting_point |
527 °F (decomposes) (NTP, 1992) |
physical_description |
3-methyl-6-methoxy-2-aminobenzothiazolium chloride is a fine white clumpy powder. (NTP, 1992) |
solubility |
1 to 5 mg/mL at 68° F (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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